4-hydrazinyl-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine
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Overview
Description
4-Hydrazinyl-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine is a heterocyclic compound that contains a triazine ring substituted with hydrazinyl, phenyl, and pyrrolidinyl groups. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of multiple functional groups allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydrazinyl-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with hydrazine hydrate under reflux conditions.
Substitution Reactions: The phenyl and pyrrolidinyl groups can be introduced via nucleophilic substitution reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability .
Types of Reactions:
Oxidation: The hydrazinyl group can undergo oxidation reactions to form azides or other nitrogen-containing functional groups.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The phenyl and pyrrolidinyl groups can participate in various substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium carbonate and solvents such as dioxane or dichloroethane.
Major Products:
Oxidation Products: Azides or other nitrogen-containing derivatives.
Reduction Products: Hydrogenated triazine derivatives.
Substitution Products: Various functionalized triazine compounds depending on the substituents introduced.
Scientific Research Applications
Medicinal Chemistry: The compound’s diverse functional groups make it a candidate for drug development, particularly as a scaffold for designing biologically active molecules.
Material Science: The triazine core can be used in the synthesis of polymers and other materials with unique properties.
Biological Studies: The compound can be used to study the interactions of triazine derivatives with biological targets, providing insights into their mechanism of action.
Mechanism of Action
The mechanism of action of 4-hydrazinyl-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds and other interactions with biological macromolecules, while the triazine core can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
4-Hydrazinyl-N-phenyl-1,3,5-triazin-2-amine: Lacks the pyrrolidinyl group, which may affect its biological activity and chemical reactivity.
4-Hydrazinyl-N-phenyl-6-morpholin-1-yl-1,3,5-triazin-2-amine: Contains a morpholinyl group instead of a pyrrolidinyl group, which can influence its solubility and interaction with biological targets.
Uniqueness: The presence of the pyrrolidinyl group in 4-hydrazinyl-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine provides unique steric and electronic properties that can enhance its biological activity and chemical versatility compared to similar compounds .
Properties
IUPAC Name |
4-hydrazinyl-N-phenyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N7/c14-19-12-16-11(15-10-6-2-1-3-7-10)17-13(18-12)20-8-4-5-9-20/h1-3,6-7H,4-5,8-9,14H2,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZCPSFLVZJNMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NN)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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